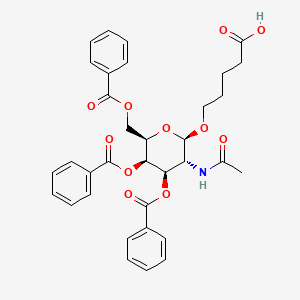

TriGalNAc CBz

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C34H35NO11 |

|---|---|

Molekulargewicht |

633.6 g/mol |

IUPAC-Name |

5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dibenzoyloxy-6-(benzoyloxymethyl)oxan-2-yl]oxypentanoic acid |

InChI |

InChI=1S/C34H35NO11/c1-22(36)35-28-30(46-33(41)25-17-9-4-10-18-25)29(45-32(40)24-15-7-3-8-16-24)26(21-43-31(39)23-13-5-2-6-14-23)44-34(28)42-20-12-11-19-27(37)38/h2-10,13-18,26,28-30,34H,11-12,19-21H2,1H3,(H,35,36)(H,37,38)/t26-,28-,29+,30-,34-/m1/s1 |

InChI-Schlüssel |

OZBZNGCNHUNODU-AWVJDWFHSA-N |

Isomerische SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Kanonische SMILES |

CC(=O)NC1C(C(C(OC1OCCCCC(=O)O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to TriGalNAc Cbz and Its Peracetylated Analog for Targeted Drug Delivery

This guide provides a comprehensive overview of the chemical structures, properties, and applications of TriGalNAc Cbz and its peracetylated derivative, Tri-GalNAc(OAc)3 Cbz. These molecules are pivotal for researchers, scientists, and drug development professionals engaged in liver-specific therapeutic strategies.

Chemical Structure and Properties

A critical distinction exists between two commonly referenced this compound compounds. The identity of the specific molecule is paramount for experimental design and reproducibility.

Compound A: this compound

This is a GalNAc derivative recognized as a ligand for the asialoglycoprotein receptor (ASGPR).[1][2]

Compound B: Tri-GalNAc(OAc)3 Cbz

This is a triantennary N-acetylgalactosamine ligand where the hydroxyl groups of the sugar moieties are protected by acetyl (OAc) groups, and the primary amine is protected by a benzyloxycarbonyl (Cbz) group.[3][4] This peracetylated form is a key building block in the synthesis of more complex drug delivery systems.[5]

Data Presentation: Physicochemical Properties

The following tables summarize the key quantitative data for both molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 186613-57-0 | |

| Molecular Formula | C34H35NO11 | |

| Molecular Weight | 633.64 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO (100 mg/mL with warming to 60°C and sonication) | |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

Table 2: Physicochemical Properties of Tri-GalNAc(OAc)3 Cbz

| Property | Value | Source |

| CAS Number | 1159408-63-5 | |

| IUPAC Name | 5-Oxa-2,9,13-triazaoctadecanoic acid, 8,14-dioxo-3,3-bis[[3-oxo-3-[[3-[[1-oxo-5-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-galactopyranosyl]oxy]pentyl]amino]propyl]amino]propoxy]methyl]-18-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-galactopyranosyl]oxy]-, phenylmethyl ester | |

| Molecular Formula | C87H134N10O38 | |

| Molecular Weight | 1928.06 g/mol | |

| Appearance | Solid | |

| Predicted Boiling Point | 1646.7 ± 65.0 °C | |

| Predicted Density | 1.31 ± 0.1 g/cm³ | |

| Predicted pKa | 10.55 ± 0.46 | |

| Storage | -20°C |

Synthesis Overview

A detailed, step-by-step synthesis protocol for Tri-GalNAc(OAc)3 Cbz is often proprietary. However, a "pot-economy" approach, which aligns with green chemistry principles by minimizing waste and intermediate purification steps, has been described for triantennary GalNAc ligands. This methodology emphasizes resource efficiency and is suitable for laboratory-scale synthesis.

The general synthetic strategy involves the coupling of a protected GalNAc acid chloride with a core amine structure, followed by deprotection steps. The choice of reagents is guided by the principles of green chemistry, avoiding heavy metals where possible.

Mechanism of Action: ASGPR-Mediated Endocytosis

This compound and its derivatives function as high-affinity ligands for the asialoglycoprotein receptor (ASGPR), which is predominantly expressed on the surface of hepatocytes. This interaction triggers receptor-mediated endocytosis, a process that internalizes the ligand and any conjugated cargo into the liver cells.

The binding of the triantennary GalNAc structure to the ASGPR is a high-avidity interaction. Following binding, the receptor-ligand complexes cluster in clathrin-coated pits, which then invaginate to form endosomes. The acidic environment of the endosome facilitates the dissociation of the ligand from the receptor. Subsequently, the cargo is trafficked to the lysosome for degradation, in the case of Lysosome-Targeting Chimeras (LYTACs), or for the release of therapeutic agents like siRNA into the cytoplasm.

Experimental Protocols

ASGPR Binding Assay (Fluorescence Polarization)

This protocol describes a high-throughput method to assess the binding affinity of this compound derivatives to the ASGPR.

Methodology:

-

Preparation of Reagents:

-

Prepare a membrane fraction from rat liver as a source of ASGPR.

-

Synthesize a fluorescently labeled TriGalNAc tracer (e.g., Cy5-TriGalNAc).

-

Prepare serial dilutions of the test compound (this compound derivative).

-

-

Assay Procedure:

-

In a 96-well microplate, add the ASGPR membrane preparation.

-

Add the fluorescent tracer to each well.

-

Add the serial dilutions of the test compound.

-

Incubate at room temperature to reach equilibrium.

-

-

Data Acquisition:

-

Measure fluorescence polarization using a suitable plate reader.

-

-

Data Analysis:

-

Calculate the IC50 value by plotting the fluorescence polarization signal against the logarithm of the test compound concentration.

-

LYTAC-Mediated Degradation of a Target Protein (e.g., EGFR)

This protocol outlines an experimental workflow to evaluate the efficacy of a this compound-based LYTAC in degrading a target membrane protein, such as the Epidermal Growth Factor Receptor (EGFR).

Experimental Workflow:

Detailed Western Blot Protocol:

-

Cell Lysis: After treatment with the TriGalNAc-EGFR LYTAC, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of total protein per lane on a 4-12% Bis-Tris SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. For a high molecular weight protein like EGFR, a wet transfer is recommended.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against total EGFR overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the EGFR signal to the loading control.

Applications in Drug Development

The high specificity of this compound and its derivatives for the hepatocyte-expressed ASGPR makes them invaluable tools for liver-targeted therapies. Key applications include:

-

Targeted Drug Delivery: Conjugation of small molecule drugs, siRNAs, or antisense oligonucleotides to a this compound moiety can significantly enhance their delivery to the liver, thereby increasing therapeutic efficacy and reducing off-target side effects.

-

Lysosome-Targeting Chimeras (LYTACs): this compound is a crucial component in the design of LYTACs for the targeted degradation of extracellular and membrane-bound proteins. By linking an antibody or other binding moiety for a target protein to this compound, the target protein can be specifically directed to the lysosome for degradation in hepatocytes. This approach holds promise for treating diseases driven by the overexpression of cell surface receptors.

-

mRNA Drug Delivery: this compound can be utilized for the targeted delivery of mRNA-based therapeutics to the liver.

References

An In-depth Technical Guide to the Synthesis of Tri-antennary N-acetylgalactosamine with Carboxybenzyl Protection (TriGalNAc-Cbz) for Beginners

This guide provides a detailed protocol for the synthesis of TriGalNAc-Cbz, a crucial building block for targeted drug delivery, particularly to hepatocytes via the asialoglycoprotein receptor (ASGPR). The procedures outlined are designed for researchers, scientists, and professionals in drug development, offering a clear and structured approach to this complex synthesis.

Introduction

Tri-antennary N-acetylgalactosamine (TriGalNAc) conjugates have emerged as highly effective targeting ligands for the delivery of therapeutics, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), to the liver. The carboxybenzyl (Cbz) protecting group is often employed to mask reactive amine functionalities during the synthesis of the TriGalNAc core structure. This guide details a robust and reproducible protocol for the preparation of a Cbz-protected TriGalNAc intermediate.

Synthesis Overview

The synthesis of TriGalNAc-Cbz involves a multi-step process. A common strategy employs a trifurcated core onto which three N-acetylgalactosamine moieties are attached. The terminal amine of the core linker is protected with a Cbz group to allow for selective deprotection and subsequent conjugation to a therapeutic agent.

Experimental Workflow

Caption: A generalized workflow for the synthesis of TriGalNAc-Cbz, from linker protection to final purification.

Experimental Protocols

The following protocols are based on established chemical principles and adapted from methodologies found in the literature.

This protocol describes the protection of a primary or secondary amine with a carboxybenzyl group.

Materials and Reagents:

| Reagent/Material | Grade | Supplier (Example) |

| Starting Amine (SM) | ≥98% | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous | Acros Organics |

| Water (H₂O) | Deionized | - |

| Sodium Bicarbonate (NaHCO₃) | ≥99.5% | Fisher Scientific |

| Benzyl Chloroformate (Cbz-Cl) | 97% | Alfa Aesar |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR |

| Brine (Saturated NaCl solution) | - | - |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | EMD Millipore |

| Silica Gel | 230-400 mesh | Sorbent Technologies |

Procedure:

-

Dissolve the starting amine (1.0 eq) in a 2:1 mixture of THF and H₂O.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (2.0 eq) to the solution with stirring.

-

Slowly add benzyl chloroformate (1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 20 hours.[1]

-

Upon completion, dilute the reaction mixture with H₂O and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., 40% ethyl acetate in n-hexane) to yield the pure Cbz-protected amine.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 90% | [1] |

| Purity (by HPLC) | >95% | - |

This protocol outlines a "pot-economy" approach, which minimizes purification steps for increased efficiency.[2]

Materials and Reagents:

| Reagent/Material | Grade | Supplier (Example) |

| Cbz-protected amine linker (from 3.1) | - | - |

| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |

| N,N'-Disuccinimidyl carbonate (DSC) | 98% | TCI America |

| Pyridine | Anhydrous | Acros Organics |

| GalNAc monomer with a free amine | - | Synthesized separately |

| Triethylamine (Et₃N) | ≥99% | Fisher Scientific |

Procedure:

-

Dissolve the Cbz-protected amine linker (1.0 eq) in anhydrous DCM.

-

Add N,N'-disuccinimidyl carbonate (DSC) (1.1 eq per amine on GalNAc) and pyridine (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours to form the activated linker.

-

In a separate flask, dissolve the GalNAc monomer with a free amine (3.0 eq) in anhydrous DCM and add triethylamine (3.0 eq).

-

Add the solution of the activated linker to the GalNAc solution.

-

Stir the reaction mixture at room temperature for 8 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, pour the mixture into water and extract with DCM (2x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

| Parameter | Value | Reference |

| Total Yield | 61% | |

| Rf value (5:1 DCM:EtOH with 3% Et₃N) | 0.6 |

Signaling Pathways and Logical Relationships

The core of this synthesis relies on the principles of amine protection and amide bond formation.

Cbz Protection Mechanism

Caption: The mechanism of amine protection using benzyl chloroformate (Cbz-Cl).

Conclusion

The synthesis of TriGalNAc-Cbz is a fundamental process for the development of targeted therapies. By following the detailed protocols and understanding the underlying chemical principles presented in this guide, researchers can confidently produce this valuable compound. The use of a "pot-economy" approach can significantly improve the efficiency of the synthesis. Careful execution of each step and diligent purification are key to obtaining a high-purity product suitable for downstream applications in drug development.

References

The Core of Hepatocyte Targeting: An In-depth Technical Guide to the Asialoglycoprotein Receptor (ASGPR) Binding Affinity of TriGalNAc CBz

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Triantennary N-acetylgalactosamine with a carboxybenzyl (CBz) protecting group (TriGalNAc CBz) for the asialoglycoprotein receptor (ASGPR). ASGPR, a C-type lectin predominantly expressed on the surface of hepatocytes, is a pivotal target for the liver-specific delivery of therapeutics. The high affinity and specificity of TriGalNAc-based ligands for this receptor have made them a cornerstone of modern drug delivery platforms, including antisense oligonucleotides, siRNAs, and targeted protein degraders. This document delves into the quantitative binding data, detailed experimental methodologies for its determination, and the underlying cellular mechanisms.

Quantitative Binding Affinity of TriGalNAc Ligands for ASGPR

The interaction between multivalent N-acetylgalactosamine (GalNAc) ligands and the ASGPR is characterized by high affinity, a phenomenon attributed to the "cluster effect," where the simultaneous binding of multiple carbohydrate moieties to the receptor subunits results in a dramatic increase in avidity compared to monovalent ligands. While specific binding data for the free this compound linker is not extensively published, its core TriGalNAc structure is the key determinant for ASGPR recognition. The binding affinity of trivalent GalNAc ligands has been quantified using various biophysical techniques, providing a strong proxy for the affinity of this compound.

Below is a summary of the binding affinities of mono-, bi-, and trivalent GalNAc ligands to ASGPR, as determined by Surface Plasmon Resonance (SPR). This data highlights the significant enhancement in binding affinity with increasing valency.

| Ligand Valency | Dissociation Constant (K_d) [nM] | Experimental Method | Reference |

| Monovalent GalNAc | 19.6 ± 9.8 | Surface Plasmon Resonance (SPR) | [1] |

| Bivalent GalNAc | 1.3 ± 1.1 | Surface Plasmon Resonance (SPR) | [1] |

| Trivalent GalNAc | 0.7 ± 0.2 | Surface Plasmon Resonance (SPR) | [1] |

In addition to direct binding measurements, competitive binding assays are frequently employed to determine the half-maximal inhibitory concentration (IC50) of novel ligands. These assays measure the concentration of a test compound required to displace 50% of a known labeled ligand from the receptor. A recently developed high-throughput fluorescence polarization (FP) assay for ASGPR has identified hits with IC50 values in the low micromolar to nanomolar range, demonstrating the suitability of such methods for screening potent ligands like TriGalNAc derivatives.

Experimental Protocols for Determining ASGPR Binding Affinity

The following sections provide detailed methodologies for key experiments used to quantify the binding of TriGalNAc-based ligands to the ASGPR.

Surface Plasmon Resonance (SPR) Spectroscopy

SPR is a label-free technique that measures the real-time interaction between a ligand and an analyte by detecting changes in the refractive index at the surface of a sensor chip.

Objective: To determine the association (k_on), dissociation (k_off), and equilibrium dissociation constant (K_d) of a TriGalNAc ligand for immobilized ASGPR.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human ASGPR (trimeric ectodomain)

-

This compound or a suitable TriGalNAc-containing analyte

-

Running buffer (e.g., HBS-P+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% v/v Surfactant P20, supplemented with 10 mM CaCl₂)

-

Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Procedure:

-

Chip Immobilization:

-

Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Inject recombinant human ASGPR (e.g., at 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., ~5000 RU).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

-

A reference flow cell should be prepared similarly but without the injection of ASGPR to serve as a control for non-specific binding.

-

-

Binding Analysis:

-

Prepare a dilution series of the TriGalNAc analyte in running buffer (e.g., ranging from 0.1 nM to 100 nM).

-

Inject the analyte solutions over the reference and active flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).

-

Allow the dissociation of the analyte by flowing running buffer over the chip for a defined dissociation time (e.g., 600 seconds).

-

Regenerate the sensor surface between each analyte injection using the regeneration solution.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (k_on and k_off).

-

Calculate the equilibrium dissociation constant (K_d) from the ratio of the kinetic constants (k_off / k_on).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).

Objective: To determine the thermodynamic profile of the interaction between a TriGalNAc ligand and ASGPR.

Materials:

-

Isothermal titration calorimeter

-

Recombinant human ASGPR

-

This compound or a suitable TriGalNAc-containing ligand

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10 mM CaCl₂)

Procedure:

-

Sample Preparation:

-

Thoroughly dialyze both the ASGPR and the TriGalNAc ligand against the same batch of dialysis buffer to minimize buffer mismatch effects.

-

Determine the precise concentrations of the protein and ligand solutions spectrophotometrically or by other quantitative methods.

-

Degas both solutions immediately before the experiment to prevent bubble formation in the calorimeter.

-

-

ITC Experiment:

-

Fill the sample cell (typically ~200-1400 µL) with the ASGPR solution (e.g., 10-50 µM).

-

Load the injection syringe (~40-250 µL) with the TriGalNAc ligand solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration).

-

Set the experimental temperature (e.g., 25°C).

-

Perform an initial small injection (e.g., 0.5 µL) to remove any ligand from the syringe tip, followed by a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Correct for the heat of dilution by subtracting the heat change observed in a control experiment where the ligand is injected into the buffer alone.

-

Fit the integrated and corrected data to a suitable binding model (e.g., a one-site binding model) to determine the K_d, n, and ΔH.

-

Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) from the determined values.

-

Competitive Binding Assay (Fluorescence Polarization)

This high-throughput assay measures the displacement of a fluorescently labeled tracer ligand from the receptor by an unlabeled competitor ligand (e.g., this compound).

Objective: To determine the IC50 value of this compound for ASGPR.

Materials:

-

Recombinant human trimeric ASGPR1 protein

-

Fluorescently labeled Tri-GalNAc ligand (tracer, e.g., Alexa-647 labeled)

-

Unlabeled this compound (competitor)

-

Assay buffer (e.g., PBS with 10 mM CaCl₂ and 0.01% Tween-20)

-

384-well microplates

Procedure:

-

Assay Setup:

-

Add a fixed concentration of the fluorescently labeled tracer to all wells of the microplate.

-

Add a dilution series of the unlabeled this compound competitor to the wells. Include control wells with no competitor (maximum signal) and wells with a saturating concentration of a known high-affinity unlabeled ligand or no receptor (minimum signal).

-

Initiate the binding reaction by adding a fixed concentration of the recombinant ASGPR to all wells.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours), protected from light.

-

Measure the fluorescence polarization of each well using a suitable plate reader.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that reduces the tracer binding by 50%.

-

ASGPR Signaling and Intracellular Trafficking

The binding of a TriGalNAc ligand to ASGPR on the surface of hepatocytes initiates a well-orchestrated process of clathrin-mediated endocytosis.[2][3] This pathway ensures the efficient internalization of the ligand-receptor complex and subsequent sorting to different cellular compartments.

ASGPR-Mediated Endocytosis Pathway

The following diagram illustrates the key steps in the ASGPR-mediated endocytosis of a TriGalNAc-conjugated molecule.

Caption: ASGPR-mediated endocytosis of a TriGalNAc ligand.

Upon binding of the TriGalNAc ligand, ASGPR clusters in clathrin-coated pits, which then invaginate and pinch off to form clathrin-coated vesicles. These vesicles subsequently uncoat and fuse with early endosomes. The acidic environment of the early endosome (pH ~6.0) promotes the dissociation of the ligand from the receptor. The ASGPR is then sorted into recycling endosomes and transported back to the cell surface for reuse, while the ligand is trafficked through late endosomes to lysosomes for degradation.

Experimental Workflow for Binding Affinity Determination

The following diagram outlines a general workflow for characterizing the binding affinity of a novel TriGalNAc-based ligand for ASGPR.

Caption: Workflow for ASGPR ligand binding characterization.

This workflow begins with the synthesis of the TriGalNAc ligand and the production of recombinant ASGPR. A high-throughput primary screen, such as a fluorescence polarization competition assay, can be used to rapidly assess binding and determine an IC50 value. Promising candidates are then subjected to more detailed biophysical characterization using techniques like SPR to determine the binding kinetics and affinity. Orthogonal validation with a method like ITC provides thermodynamic data and confirms the binding parameters. Finally, cell-based assays using ASGPR-expressing cell lines (e.g., HepG2) are crucial to confirm the ligand's ability to engage the receptor in a cellular context and mediate uptake.

This comprehensive approach, combining quantitative biophysical measurements with cell-based functional assays, is essential for the thorough characterization of TriGalNAc-based ligands and their development as effective hepatocyte-targeting agents.

References

- 1. Analysis of the molecular interaction of asialoglycoprotein receptor with its ligands using surface plasmon resonance spectroscopy [publichealthtoxicology.com]

- 2. Multivalent targeting of the asialoglycoprotein receptor by virus-like particles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Triantennary N-Acetylgalactosamine Conjugates as Degraders for Extracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Guide to the Discovery and Development of Triantennary GalNAc Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Advent of Targeted Oligonucleotide Therapeutics

The therapeutic potential of oligonucleotides, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), has long been recognized. However, their clinical translation has been historically hindered by challenges in targeted delivery. These large, negatively charged molecules struggle to cross cell membranes and are susceptible to degradation. A significant breakthrough in overcoming these hurdles has been the development of N-acetylgalactosamine (GalNAc) conjugated ligands, which enable precise and efficient delivery of oligonucleotide payloads to hepatocytes (liver cells)[1][2][3].

This targeting is mediated by the asialoglycoprotein receptor (ASGPR), a C-type lectin receptor highly and selectively expressed on the surface of hepatocytes[2][3]. Among various configurations, triantennary GalNAc ligands—structures presenting three GalNAc moieties—have emerged as the gold standard, demonstrating the highest binding affinity and in vivo efficacy. This guide provides a comprehensive overview of the discovery, mechanism, and development of these pivotal ligands.

Mechanism of Action: ASGPR-Mediated Endocytosis

The therapeutic action of GalNAc-oligonucleotide conjugates is initiated by their high-affinity binding to the ASGPR on hepatocytes. This interaction triggers a well-orchestrated cellular uptake process known as receptor-mediated endocytosis.

-

Binding and Internalization : The triantennary GalNAc ligand binds to the ASGPR, which is composed of two subunits (ASGPR-1 and ASGPR-2) that form clusters on the cell surface. This binding event induces the formation of clathrin-coated pits.

-

Endosomal Trafficking : The clathrin-coated vesicle containing the receptor-ligand complex is internalized into the cell, forming an early endosome.

-

pH-Dependent Dissociation : As the endosome matures, its internal pH decreases. This acidic environment causes the GalNAc conjugate to dissociate from the ASGPR.

-

Receptor Recycling and Payload Release : The ASGPR is then recycled back to the cell surface, ready for another round of ligand binding. The GalNAc-siRNA conjugate remains within the endosome. While the exact mechanism of endosomal escape is still under investigation, a sufficient amount of the oligonucleotide payload eventually enters the cytoplasm to engage with the RNA-induced silencing complex (RISC) and elicit gene silencing.

Ligand Discovery and Structure-Activity Relationship (SAR)

The development of triantennary ligands was the result of systematic SAR studies aimed at optimizing binding affinity to the ASGPR. It was discovered that multivalency dramatically increases binding avidity.

-

Valency is Key : A single GalNAc moiety binds to the ASGPR with a relatively low affinity (Kd in the micromolar range). However, arranging multiple GalNAc units on a scaffold leads to a significant increase in binding affinity due to cooperative interactions with the clustered ASGPR subunits.

-

Optimal Configuration : Triantennary conjugates, which present three GalNAc residues with an optimal spacing of approximately 20 Å, were found to exhibit the highest affinity for the ASGPR. This configuration matches the geometric arrangement of the binding sites on the receptor complex.

Comprehensive SAR studies have explored various scaffolds and linkers to connect the GalNAc sugars to the oligonucleotide. These studies led to the identification of simplified, tris-based GalNAc clusters that are easier to synthesize without compromising in vivo activity.

| Ligand Configuration | Relative Binding Affinity (Ki) | In Vivo Potency (ED50) | Reference |

| Unconjugated ASO | >1000 nM | >10 mg/kg | |

| Monovalent GalNAc-ASO | ~500 nM | Not Reported | |

| Divalent GalNAc-ASO | ~50-100 nM | Moderately Improved | |

| Triantennary GalNAc-ASO | ~5-10 nM | ~0.5-2 mg/kg |

Table 1: Comparison of different GalNAc ligand configurations and their impact on binding affinity and in vivo potency of antisense oligonucleotides (ASOs). Data is compiled from multiple sources for illustrative purposes.

Synthesis and Conjugation Strategies

The chemical synthesis of triantennary GalNAc ligands and their conjugation to oligonucleotides are critical steps in manufacturing these advanced therapeutics. Several synthetic routes have been developed to improve efficiency and yield.

Key Synthetic Approaches:

-

Pre-assembled Solid-Support Synthesis : This method involves synthesizing the complete triantennary GalNAc ligand first and then attaching it to a solid support (e.g., CPG). The oligonucleotide is then synthesized directly on this functionalized support.

-

Solution-Phase Conjugation : In this approach, the oligonucleotide and the GalNAc ligand are synthesized separately and then joined together in solution using chemistries like "click chemistry".

-

Monomeric Phosphoramidite Approach : This flexible method uses monomeric GalNAc phosphoramidites that can be added sequentially during standard automated oligonucleotide synthesis, allowing for precise control over the number and placement of GalNAc units.

Recent innovations have focused on "pot-economy" methods that conduct multiple synthetic steps in a single reaction vessel, reducing waste, solvent usage, and production time, which is crucial for large-scale manufacturing.

Experimental Protocols

Competitive Binding Assay to ASGPR

This assay quantifies the affinity of a new GalNAc conjugate by measuring its ability to compete with a known radiolabeled ligand for binding to the ASGPR.

-

Materials : Isolated hepatocytes or liver membrane fractions, 125I-labeled asialo-orosomucoid (ASOR) as the competitor ligand, unlabeled test conjugates, binding buffer.

-

Protocol :

-

Prepare hepatocytes or membrane fractions and incubate them at 4°C to prevent internalization.

-

Add a fixed concentration of 125I-ASOR and varying concentrations of the unlabeled test conjugate.

-

Incubate for 60-120 minutes at 4°C to reach binding equilibrium.

-

Separate bound from free ligand by centrifugation through an oil layer or by filtration.

-

Measure the radioactivity of the bound fraction using a gamma counter.

-

Calculate the concentration of the test conjugate that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). This value can be used to determine the inhibition constant (Ki).

-

In Vitro Hepatocyte Uptake and Gene Silencing Assay

This experiment assesses the ability of the conjugate to be taken up by hepatocytes and to silence the target gene.

-

Materials : Primary hepatocytes (mouse or human), cell culture medium, GalNAc-siRNA conjugates, reagents for RNA extraction and quantitative PCR (qPCR).

-

Protocol :

-

Plate primary hepatocytes and allow them to attach.

-

Treat the cells with various concentrations of the GalNAc-siRNA conjugate (free uptake, no transfection agents).

-

Incubate for a specified period (e.g., 24-72 hours).

-

Lyse the cells and extract total RNA.

-

Perform reverse transcription followed by qPCR to quantify the mRNA levels of the target gene and a housekeeping gene for normalization.

-

Calculate the percentage of mRNA reduction relative to untreated or control-siRNA treated cells to determine the IC50 for gene silencing.

-

In Vivo Efficacy Study in Animal Models

This study evaluates the pharmacodynamic effect (gene knockdown) of the conjugate in a living organism.

-

Materials : Animal model (typically C57BL/6 mice), GalNAc-siRNA conjugate formulated in phosphate-buffered saline (PBS).

-

Protocol :

-

Administer a single subcutaneous (SC) injection of the GalNAc-siRNA conjugate at various dose levels (e.g., 0.5, 1, 2.5 mg/kg).

-

At a predetermined time point (e.g., 7-14 days post-dose), euthanize the animals and harvest the livers.

-

Homogenize the liver tissue to extract RNA or protein.

-

Analyze target mRNA levels via qPCR or protein levels via Western blot or ELISA.

-

Determine the dose that produces a 50% reduction in target gene expression (ED50).

-

| Conjugate Target | Animal Model | Dose (mg/kg, SC) | Target mRNA Reduction | Time Point | Reference |

| TTR | Mouse | 2.5 | ~90% | Day 7 | |

| ANGPTL3 | Mouse | 1.0 | ~83% | Day 14 | |

| ApoC III | Mouse | 1.0 | >90% | Day 7 | |

| SRB-1 | Mouse | 1.0 | ~85% | Day 4 |

Table 2: Examples of in vivo efficacy for different triantennary GalNAc-siRNA conjugates in mice.

Conclusion and Future Directions

The discovery and optimization of triantennary GalNAc ligands represent a landmark achievement in the field of nucleic acid therapeutics. This technology has successfully solved the challenge of targeted liver delivery, leading to the approval of multiple GalNAc-siRNA drugs (e.g., Givosiran, Inclisiran, Vutrisiran) and a robust pipeline of candidates. The logical progression from monovalent to the highly optimized trivalent structure underscores the power of rational drug design.

Future research continues to focus on refining the ligand structure for even more efficient synthesis, exploring novel linkers, and adapting the GalNAc targeting technology to deliver other therapeutic payloads beyond oligonucleotides, such as small molecules and proteins, to the liver.

References

The Strategic Role of the Carboxybenzyl (Cbz) Protecting Group in Triantennary N-Acetylgalactosamine (TriGalNAc) Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of complex glycoconjugates, such as triantennary N-acetylgalactosamine (TriGalNAc), for targeted drug delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR) demands a robust and orthogonal protecting group strategy. The carboxybenzyl (Cbz or Z) group plays a pivotal role in this context, primarily by offering stable protection of the primary amine on the central tris(hydroxymethyl)aminomethane (Tris) scaffold. This stability is crucial during the subsequent coupling of the GalNAc moieties and linker arms. Furthermore, the Cbz group's selective removal under specific conditions, without affecting other protecting groups on the carbohydrate residues, underscores its importance in the convergent synthesis of these complex molecules. This guide provides a comprehensive overview of the Cbz protecting group's function in TriGalNAc synthesis, including detailed experimental protocols, quantitative data from a representative synthesis, and visualizations of relevant biological pathways and synthetic workflows.

Introduction

Triantennary N-acetylgalactosamine (TriGalNAc) has emerged as a highly effective targeting ligand for the delivery of therapeutics, particularly small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), to hepatocytes. This specificity is achieved through the high-affinity interaction between the terminal GalNAc residues and the asialoglycoprotein receptor (ASGPR) expressed on the surface of liver cells. The chemical synthesis of TriGalNAc conjugates is a multistep process that requires the strategic use of protecting groups to mask reactive functionalities and ensure the desired regioselectivity.

The Cbz group, introduced by Bergmann and Zervas in 1932, has become a cornerstone in peptide and carbohydrate chemistry due to its stability under a wide range of reaction conditions and its susceptibility to cleavage by specific deprotection methods. In the context of TriGalNAc synthesis, the Cbz group is instrumental in protecting the amine of the Tris scaffold, which serves as the branching core for the three GalNAc-containing arms.

The Role of the Cbz Protecting Group in TriGalNAc Synthesis

The synthesis of a TriGalNAc ligand typically involves the use of a central scaffold molecule, often tris(hydroxymethyl)aminomethane (Tris), to which three GalNAc-containing arms are attached. The primary amine of the Tris scaffold is a nucleophilic site that can interfere with subsequent reactions. The Cbz group is employed to protect this amine for several key reasons:

-

Stability: The Cbz group is stable to a wide range of reaction conditions, including those used for glycosylation, acylation, and other modifications of the carbohydrate moieties. This ensures the integrity of the scaffold throughout the multi-step synthesis.

-

Orthogonality: The Cbz group is orthogonal to many other protecting groups commonly used in carbohydrate chemistry, such as acetyl (Ac) and benzyl (Bn) groups. This orthogonality allows for the selective deprotection of the Cbz group without affecting the other protecting groups, enabling the subsequent conjugation of a linker or a therapeutic payload to the amine of the Tris scaffold.[1]

-

Crystallinity: The introduction of the aromatic Cbz group can often enhance the crystallinity of synthetic intermediates, facilitating their purification by crystallization.

Experimental Protocols

The following protocols are based on a "pot-economy" synthesis of a triantennary GalNAc ligand (L-96) as described in the literature, which highlights the practical application of the Cbz group.[2]

Cbz Protection of the Tris Scaffold (Representative Protocol)

This protocol is an adapted general procedure for the Cbz protection of a polyhydroxylated amine like Tris, as a specific detailed protocol for this exact step was not found in the reviewed literature.

Reaction:

Materials:

-

Tris(hydroxymethyl)aminomethane

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve tris(hydroxymethyl)aminomethane (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (2.5 eq) to the solution.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the Cbz-protected Tris scaffold.

Cbz Deprotection of the TriGalNAc Scaffold

This protocol is based on the deprotection of a Cbz-protected TriGalNAc intermediate as described in the synthesis of the L-96 ligand.[3]

Reaction:

Materials:

-

Cbz-protected TriGalNAc intermediate

-

Aluminum chloride (AlCl₃)

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

-

Dichloromethane (DCM)

-

Aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the crude Cbz-protected TriGalNAc amine intermediate (1.0 eq) in HFIP.

-

Add aluminum chloride (3.0 eq) to the solution at room temperature.

-

Stir the resulting suspension at room temperature for 6 hours.

-

Monitor the reaction completion by TLC and MALDI-TOF analysis.

-

After completion, partially recover the HFIP by distillation.

-

Dilute the reaction mixture with DCM.

-

Quench the reaction by carefully adding aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected TriGalNAc intermediate.

Quantitative Data

| Synthetic Stage | Overall Yield | Reference |

| Multi-step "pot-economy" synthesis of L-96 TriGalNAc | 61% | [3] |

This reported yield demonstrates the efficiency of the synthetic route employing the Cbz protecting group on the Tris scaffold.

Mandatory Visualizations

Signaling Pathway: ASGPR-Mediated Endocytosis

The TriGalNAc ligand is recognized by the asialoglycoprotein receptor (ASGPR) on hepatocytes, leading to receptor-mediated endocytosis and subsequent delivery of the conjugated cargo to the lysosome.

References

The Advent of TriGalNAc in LYTAC Technology: A Technical Guide to Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted protein degradation (TPD) is rapidly evolving, offering novel therapeutic avenues for previously "undruggable" targets. Among the most promising innovations is the Lysosome-Targeting Chimera (LYTAC) technology. This guide provides an in-depth exploration of the core principles of LYTACs that utilize a triantennary N-acetylgalactosamine (TriGalNAc) ligand, a key development for achieving tissue-specific degradation of extracellular and membrane-bound proteins.

Core Principles of LYTAC Technology

LYTACs are bifunctional molecules designed to hijack the cell's natural lysosomal degradation pathway to eliminate specific proteins of interest (POIs).[][] Structurally, a LYTAC consists of three key components:

-

A high-affinity ligand that specifically binds to the extracellular domain of the target protein. This can be an antibody, a small molecule, or a peptide.[]

-

A lysosome-targeting ligand that is recognized by a specific lysosome-targeting receptor (LTR) on the cell surface.[]

-

A chemical linker that connects the target-binding ligand to the lysosome-targeting ligand.

The mechanism of action for LYTACs involves the formation of a ternary complex between the LYTAC molecule, the POI, and the LTR on the cell surface.[] This complex is then internalized by the cell through endocytosis and trafficked to the lysosome, where the POI is degraded by resident hydrolases.

The Role of TriGalNAc and the Asialoglycoprotein Receptor (ASGPR)

A significant advancement in LYTAC technology is the use of a TriGalNAc cluster as the lysosome-targeting ligand. TriGalNAc is a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), a C-type lectin receptor predominantly expressed on the surface of hepatocytes. This specificity makes TriGalNAc-conjugated LYTACs particularly valuable for liver-targeted therapies.

The interaction between the TriGalNAc moiety of the LYTAC and the ASGPR triggers clathrin-mediated endocytosis of the entire ternary complex (ASGPR-LYTAC-POI). Following internalization, the complex is transported through the endosomal pathway. As the endosome matures and acidifies, the ASGPR dissociates from the LYTAC-POI complex and is recycled back to the cell surface, while the LYTAC-POI complex continues to the lysosome for degradation.

Quantitative Efficacy of TriGalNAc-LYTACs

The efficacy of TriGalNAc-LYTACs has been demonstrated in several studies, with significant degradation of target proteins observed at nanomolar concentrations. The following tables summarize key quantitative data from published research.

| Target Protein | Cell Line | LYTAC Conjugate | Concentration for >50% Degradation | Maximum Degradation | Time to >50% Degradation | Reference |

| EGFR | HEP3B | Cetuximab-TriGalNAc | 1 nM | >70% | 24 hours | |

| EGFR | HEPG2 | Cetuximab-TriGalNAc | Not specified | ~70% | 48 hours | |

| EGFR | HUH7 | Cetuximab-TriGalNAc | Not specified | ~60% | 48 hours | |

| HER2 | HEPG2 | Pertuzumab-TriGalNAc | 100 nM | Not specified | 48 hours |

| Parameter | Ctx-M6Pn LYTAC | Ctx-TriGalNAc LYTAC | Cell Line | Reference |

| Internalization Fold Increase (vs. control) | 2-fold | 16-fold | HEPG2 |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the efficacy and mechanism of TriGalNAc-LYTACs.

Synthesis of Antibody-TriGalNAc Conjugates (GalNAc-LYTACs)

This protocol describes a general method for conjugating a TriGalNAc ligand to an antibody.

-

Antibody Preparation: Prepare the antibody (e.g., Cetuximab) in a suitable buffer, such as phosphate-buffered saline (PBS).

-

Introduction of Azide Groups: React the antibody with an azide-functionalized crosslinker (e.g., a PEGylated azide-NHS ester) to introduce azide groups onto the antibody surface.

-

Purification: Remove excess crosslinker using a desalting column or dialysis.

-

Conjugation: React the azide-modified antibody with a DBCO-functionalized Tri-GalNAc ligand via strain-promoted alkyne-azide cycloaddition (SPAAC).

-

Final Purification: Purify the final antibody-TriGalNAc conjugate using size-exclusion chromatography to remove any unreacted Tri-GalNAc ligand.

-

Characterization: Confirm successful conjugation and determine the degree of labeling using techniques such as native gel electrophoresis, mass spectrometry, or UV-Vis spectroscopy.

Cell Culture and LYTAC Treatment

-

Cell Seeding: Plate liver cancer cell lines that express ASGPR (e.g., HEP3B, HEPG2) in appropriate cell culture plates (e.g., 6-well or 24-well plates) and allow them to adhere overnight.

-

LYTAC Treatment: Prepare serial dilutions of the TriGalNAc-LYTAC in complete cell culture medium.

-

Incubation: Aspirate the old medium from the cells and add the medium containing the LYTACs. Incubate the cells for the desired time points (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.

Western Blotting for Protein Degradation

-

Cell Lysis: After LYTAC treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., anti-EGFR) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell-Surface Protein Degradation

-

Cell Preparation: Following LYTAC treatment, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.

-

Staining: Resuspend the cells in a staining buffer (e.g., PBS with 1% BSA) and incubate with a fluorescently labeled primary antibody against the target protein on ice.

-

Analysis: Wash the cells to remove unbound antibody and analyze the fluorescence intensity using a flow cytometer. A decrease in the mean fluorescence intensity indicates a reduction in cell-surface protein levels.

Confocal Microscopy for Internalization and Lysosomal Colocalization

-

Cell Seeding: Plate cells on glass-bottom dishes or coverslips.

-

LYTAC Treatment: Treat the cells with a fluorescently labeled LYTAC or a fluorescently labeled antibody in the presence of the LYTAC.

-

Lysosome Staining: During the last 30-60 minutes of incubation, add a lysosomal marker (e.g., LysoTracker Red) to the culture medium.

-

Fixation and Permeabilization (Optional): Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with a detergent like Triton X-100 if intracellular staining is required.

-

Imaging: Mount the coverslips and visualize the cells using a confocal microscope. Colocalization of the fluorescently labeled LYTAC/antibody with the lysosomal marker indicates trafficking to the lysosome.

Visualizing the LYTAC-TriGalNAc Pathway and Workflows

The following diagrams illustrate the key mechanisms and experimental procedures described in this guide.

Caption: Mechanism of TriGalNAc-LYTAC mediated protein degradation.

Caption: General experimental workflow for evaluating TriGalNAc-LYTACs.

Conclusion

The development of TriGalNAc-LYTACs represents a significant step forward in the field of targeted protein degradation. By leveraging the specific interaction between TriGalNAc and the liver-expressed ASGPR, this technology enables the targeted degradation of extracellular and membrane proteins in a tissue-specific manner. The robust and quantifiable degradation of key therapeutic targets highlights the potential of this modality for the development of novel therapeutics, particularly for liver-associated diseases. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug developers to explore and advance this promising technology.

References

A Technical Guide to GalNAc Conjugation for Oligonucleotide Delivery

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of oligonucleotide therapeutics has been a significant hurdle in realizing their full clinical potential. The development of N-acetylgalactosamine (GalNAc) conjugation technology represents a landmark advancement, enabling potent and specific delivery of small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) to hepatocytes. This technical guide provides an in-depth overview of the core principles, methodologies, and data supporting GalNAc-mediated oligonucleotide delivery.

Mechanism of Action: The Asialoglycoprotein Receptor (ASGPR) Pathway

The efficacy of GalNAc conjugation hinges on its high-affinity interaction with the asialoglycoprotein receptor (ASGPR), a C-type lectin almost exclusively and abundantly expressed on the surface of hepatocytes, with approximately 500,000 to 1 million copies per cell.[1][2][3] This receptor's primary physiological function is to recognize, bind, and clear circulating asialoglycoproteins from the bloodstream.[3][4]

The process begins with the binding of the GalNAc-conjugated oligonucleotide to the ASGPR on the hepatocyte surface. This interaction triggers clathrin-mediated endocytosis, engulfing the entire GalNAc-oligonucleotide-ASGPR complex into an early endosome. As the endosome matures, its internal pH decreases, causing the dissociation of the GalNAc conjugate from the ASGPR. The receptor is then recycled back to the cell surface for further rounds of ligand binding and internalization, a cycle that takes approximately 15 minutes.

The liberated GalNAc-oligonucleotide remains within the endosome. The GalNAc moiety and linker are rapidly cleaved by endosomal glycosidases and other enzymes. A small but therapeutically significant fraction of the unconjugated oligonucleotide, estimated to be less than 1%, then escapes the endosome to reach the cytoplasm. The precise mechanism of this endosomal escape remains an area of active investigation but is the critical step for the oligonucleotide to engage with the cellular machinery for gene silencing, such as the RNA-induced silencing complex (RISC) for siRNAs. Despite the low percentage of escape, the high capacity and rapid cycling of the ASGPR ensure that a sufficient quantity of the oligonucleotide reaches the cytoplasm to elicit a robust and durable therapeutic effect.

ASGPR-mediated uptake of GalNAc-conjugated oligonucleotides.

Chemical Conjugation Strategies and Design

The successful delivery of oligonucleotides via GalNAc conjugation is highly dependent on the chemical design of the conjugate. Key considerations include the number and spatial arrangement of the GalNAc ligands, the nature of the linker, and the site of attachment to the oligonucleotide.

Ligand Design: While monovalent GalNAc has a low affinity for ASGPR, multivalent displays significantly enhance binding avidity through a "cluster effect". Triantennary (trivalent) GalNAc constructs, where three GalNAc moieties are linked to a central scaffold, have become the industry standard, demonstrating nanomolar binding affinity and leading to potent in vivo activity. Tetravalent designs have also been explored but offer only a modest improvement in affinity over trivalent constructs.

Linker Chemistry: The linker connecting the GalNAc cluster to the oligonucleotide influences solubility, stability, and steric accessibility for receptor binding. Linkers are typically hydrophilic and can be composed of various chemical entities, such as alkyl chains or ethylene glycol units.

Conjugation Chemistry: GalNAc clusters can be conjugated to oligonucleotides through several chemical methods. The two primary approaches are:

-

Solid-Phase Synthesis: This method involves the use of a GalNAc-functionalized solid support (e.g., CPG) for the synthesis of the oligonucleotide or the addition of GalNAc phosphoramidites during automated solid-phase oligonucleotide synthesis. This approach is often more expedient but can result in lower yields and purity compared to solution-phase methods.

-

Solution-Phase Conjugation: In this approach, the fully synthesized oligonucleotide, typically modified with a reactive handle like an amine, is reacted with an activated GalNAc cluster in solution. This method generally provides higher yields and purity but requires additional purification steps.

The site of conjugation on the oligonucleotide (5'-end, 3'-end, or an internal position) can also impact activity, with some studies suggesting that 5'-conjugation may lead to improved potency.

General workflow for solution-phase GalNAc conjugation.

Quantitative Data Summary

The conjugation of GalNAc to oligonucleotides leads to significant improvements in their pharmacokinetic and pharmacodynamic properties.

Table 1: Binding Affinities

| Ligand Configuration | Receptor | Binding Affinity (Kd) | Reference |

| Monovalent GalNAc | ASGPR | ~40 µM | |

| Trivalent GalNAc | ASGPR | Nanomolar (nM) range |

Table 2: Pharmacokinetic Parameters of GalNAc-ASOs vs. Unconjugated ASOs

| Parameter | Unconjugated ASO | GalNAc-Conjugated ASO | Fold Change | Reference |

| Plasma Exposure (AUC) | Higher | ~50-fold lower | ↓ 50x | |

| Maximum Plasma Conc. (Cmax) | Higher | ~50-fold lower | ↓ 50x | |

| Plasma Clearance Rate | Slower | ~5-fold higher | ↑ 5x | |

| Tissue Half-life (liver) | Weeks | Weeks (unconjugated form) | Similar | |

| Hepatocyte Uptake | ~12% of total liver drug | ~80% of total liver drug | ↑ ~7x |

Table 3: In Vivo Potency and Efficacy

| Oligonucleotide Type | Effect of GalNAc Conjugation | Reference |

| Antisense Oligonucleotides (ASOs) | ~7 to 30-fold increase in potency | |

| Small Interfering RNAs (siRNAs) | Enables subcutaneous delivery and durable gene silencing |

Experimental Protocols

Protocol 1: Synthesis of a 5'-GalNAc-Conjugated ASO via Solution-Phase Chemistry

This protocol provides a general overview based on established methods.

1. Synthesis and Purification of 5'-Hexylamino-Modified ASO: a. Synthesize the desired ASO sequence on a solid support using standard phosphoramidite chemistry. b. In the final synthesis cycle, use a 5'-hexylamino modifier phosphoramidite to introduce a primary amine at the 5'-terminus. c. Cleave the ASO from the solid support and remove protecting groups using ammonium hydroxide and heat. d. Purify the crude 5'-amino-modified ASO using anion-exchange high-performance liquid chromatography (AEX-HPLC). e. Desalt the purified ASO and quantify it by UV absorbance at 260 nm.

2. Activation of Triantennary GalNAc Ligand: a. Dissolve the triantennary GalNAc ligand (with a carboxylic acid functional group) in a suitable organic solvent (e.g., DMF). b. Add an activating agent, such as pentafluorophenyl trifluoroacetate (PFP-TFA) or a carbodiimide reagent (e.g., EDC) along with N-hydroxysuccinimide (NHS), to form an active ester. c. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion. d. Purify the activated GalNAc-PFP or GalNAc-NHS ester.

3. Conjugation Reaction: a. Dissolve the purified 5'-amino-modified ASO in an aqueous buffer (e.g., sodium bicarbonate, pH ~8.5). b. Add a solution of the activated GalNAc ester in an organic co-solvent (e.g., DMF) to the ASO solution. c. Allow the reaction to proceed at room temperature for several hours to overnight. d. Monitor the conjugation efficiency by AEX-HPLC or LC-MS, observing the shift in retention time or mass corresponding to the conjugated product.

4. Purification and Characterization of the Final Conjugate: a. Purify the crude GalNAc-ASO conjugate by AEX-HPLC to separate it from unconjugated ASO and excess GalNAc ligand. b. Desalt the final product. c. Characterize the purified GalNAc-ASO conjugate by LC-MS to confirm its identity and purity.

Protocol 2: In Vitro Evaluation of ASGPR-Mediated Uptake

1. Cell Culture: a. Culture a human hepatocyte cell line expressing ASGPR (e.g., HepG2 cells) in appropriate media and conditions. b. Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.

2. Uptake Experiment: a. Prepare solutions of fluorescently labeled GalNAc-conjugated oligonucleotide and a non-targeting control oligonucleotide in serum-free media at various concentrations. b. For competition experiments, prepare solutions containing the labeled GalNAc-oligonucleotide along with an excess of a known ASGPR ligand (e.g., free GalNAc or asialofetuin). c. Aspirate the culture medium from the cells and wash once with phosphate-buffered saline (PBS). d. Add the oligonucleotide solutions to the respective wells and incubate for a defined period (e.g., 1-4 hours) at 37°C.

3. Analysis: a. After incubation, wash the cells thoroughly with cold PBS to remove unbound oligonucleotides. b. Lyse the cells using a suitable lysis buffer. c. Quantify the amount of internalized oligonucleotide by measuring the fluorescence intensity of the cell lysates using a plate reader. d. Alternatively, visualize cellular uptake using fluorescence microscopy. e. A significant reduction in uptake in the presence of the competitor confirms ASGPR-mediated internalization.

Safety and Tolerability

Extensive nonclinical and clinical studies have demonstrated a favorable safety profile for GalNAc-conjugated oligonucleotides. The targeted delivery to the liver significantly reduces exposure in other tissues, such as the kidney, compared to unconjugated oligonucleotides, particularly at therapeutic doses. In short-term toxicology studies in rats and monkeys, histologic findings were primarily observed in the liver (the organ of effect) and kidney (the organ of elimination) at supratherapeutic doses and were often non-adverse and reversible.

In human clinical trials, GalNAc-conjugated ASOs have shown an improved safety and tolerability profile compared to their unconjugated parent compounds. Notably, there is a substantial reduction in injection site reactions and flu-like symptoms, which is attributed to the lower doses required to achieve therapeutic efficacy. Integrated analyses of Phase 1 and Phase 2 clinical trial data have not identified significant class-wide safety signals for liver or kidney function at clinically relevant doses.

Conclusion

GalNAc conjugation has revolutionized the field of oligonucleotide therapeutics by providing a robust and effective solution for targeted delivery to the liver. The technology leverages a well-understood biological pathway, is supported by optimized chemistry, and has demonstrated a favorable safety profile in extensive clinical evaluation. This has led to the approval of several GalNAc-siRNA therapeutics and a burgeoning pipeline of candidates for a wide range of hepatic diseases. For researchers and drug developers, the GalNAc platform offers a validated and powerful tool to advance the next generation of genetic medicines.

References

- 1. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GalNAc-Oligonucleotide Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 4. Hepatocyte targeting via the asialoglycoprotein receptor - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00652F [pubs.rsc.org]

An In-depth Technical Guide to the Physical and Chemical Stability of TriGalNAc Cbz

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of the physical and chemical stability of TriGalNAc Cbz, a key component in targeted drug delivery systems. Understanding the stability profile of this molecule is paramount for ensuring the efficacy, safety, and shelf-life of therapeutic candidates that utilize it for hepatocyte-specific targeting. This document outlines the potential degradation pathways, recommended experimental protocols for stability assessment, and a framework for data presentation.

Introduction to this compound and its Importance in Drug Delivery

The Triantennary N-acetylgalactosamine (TriGalNAc) ligand has emerged as a highly effective targeting moiety for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes. This specific interaction facilitates the efficient delivery of a variety of therapeutic payloads, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), to the liver. The carboxybenzyl (Cbz) group is often employed as a protecting group in the synthesis of TriGalNAc linkers. The stability of the entire this compound conjugate is a critical quality attribute that can influence the therapeutic efficacy and safety of the drug substance.

The biological activity of TriGalNAc-conjugated therapeutics is contingent upon the integrity of the conjugate until it reaches its target. Premature degradation can lead to loss of targeting specificity and a reduction in therapeutic effect. Conversely, understanding the degradation profile, particularly within the acidic environment of the lysosome, is crucial as the release of the therapeutic payload can be a prerequisite for its mechanism of action.[1]

Physicochemical Properties and Recommended Storage

A summary of the physicochemical properties of a typical this compound derivative is presented in Table 1. Adherence to recommended storage conditions is the first step in ensuring the long-term stability of the molecule.

Table 1: Physicochemical Properties and Recommended Storage for this compound Derivatives

| Parameter | Value | Reference |

| Molecular Formula | C87H134N10O38 | [2] |

| Molecular Weight | 1928.1 g/mol | [2] |

| Appearance | White to off-white solid | General Observation |

| Solubility | Soluble in DMSO | [3] |

| Long-term Storage | -80°C for up to 6 months | [4] |

| Short-term Storage | -20°C for up to 1 month |

Potential Degradation Pathways

The degradation of this compound can be initiated by several factors, including pH, temperature, light, and the presence of oxidative agents or enzymes. A thorough understanding of these pathways is essential for developing robust formulations and establishing appropriate storage conditions.

Hydrolytic Degradation

Acidic Conditions: The Cbz group is generally stable to mild acidic conditions. However, under strong acidic conditions, such as those that might be encountered in certain formulation processes or within the lysosome (pH 4.5-5.0), the carbamate linkage can undergo hydrolysis. The glycosidic bonds of the GalNAc sugars may also be susceptible to acid-catalyzed hydrolysis, leading to the loss of the targeting moiety.

Basic Conditions: The Cbz group is known to be stable under basic conditions. However, at very high pH, hydrolysis of the carbamate and other ester-like linkages within the molecule could potentially occur, although this is less common under typical pharmaceutical storage and physiological conditions.

Oxidative Degradation

Oxidative stress, for instance from exposure to peroxides or atmospheric oxygen, can lead to the degradation of the Cbz group. The benzylic position is susceptible to oxidation, which can lead to the cleavage of the protecting group.

Photodegradation

Exposure to light, particularly UV radiation, can induce photodegradation of the aromatic ring of the benzyloxycarbonyl group. This can lead to the formation of various photoproducts and a loss of the protecting group's integrity. It is therefore recommended to handle and store this compound and its conjugates protected from light.

Thermal Degradation

Elevated temperatures can accelerate all degradation pathways, including hydrolysis and oxidation. The specific thermal lability of this compound has not been extensively reported, but as a general principle, storage at elevated temperatures should be avoided.

Enzymatic Degradation

Once a TriGalNAc-conjugated therapeutic is internalized into hepatocytes via ASGPR-mediated endocytosis, it is trafficked to the lysosome. The lysosome contains a host of hydrolases that can potentially degrade the TriGalNAc linker and the Cbz group. This enzymatic degradation can be a critical step in the release of the active pharmaceutical ingredient (API). Specific enzymes such as cathepsins and other proteases may be involved in this process.

The following diagram illustrates the potential degradation pathways for the Cbz group under different stress conditions.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for this compound should include long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and pathways.

Long-Term Stability Study

Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.

Methodology:

-

Sample Preparation: Store aliquots of this compound as a solid and in a relevant solvent (e.g., DMSO) at the recommended long-term storage temperature (-80°C) and, for comparison, at an accelerated temperature (e.g., -20°C).

-

Time Points: Analyze samples at initial (time zero), 1, 3, 6, and 12-month intervals.

-

Analytical Method: Use a validated stability-indicating HPLC-UV method (see section 4.3) to determine the purity of this compound and quantify any degradation products.

-

Data Analysis: Plot the percentage of remaining this compound against time to determine the degradation rate.

Forced Degradation Studies

Objective: To identify likely degradation products and pathways and to demonstrate the specificity of the analytical methods. A target degradation of 5-20% is generally recommended to avoid the formation of secondary degradation products.

The following diagram outlines a typical workflow for a forced degradation study.

Detailed Protocols:

-

Acid Hydrolysis:

-

Dissolve this compound in a suitable solvent and add 0.1 M hydrochloric acid.

-

Incubate at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours).

-

Neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.

-

Analyze by HPLC-UV and LC-MS.

-

-

Base Hydrolysis:

-

Dissolve this compound in a suitable solvent and add 0.1 M sodium hydroxide.

-

Incubate at 60°C for a predetermined time.

-

Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.

-

Analyze by HPLC-UV and LC-MS.

-

-

Oxidative Degradation:

-

Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide.

-

Incubate at room temperature, protected from light, for a predetermined time.

-

Analyze by HPLC-UV and LC-MS.

-

-

Thermal Degradation:

-

Store solid this compound at an elevated temperature (e.g., 80°C) for a predetermined time.

-

Dissolve the sample in a suitable solvent for analysis.

-

Analyze by HPLC-UV and LC-MS.

-

-

Photostability:

-

Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

-

Keep control samples protected from light.

-

Analyze both exposed and control samples by HPLC-UV and LC-MS.

-

Development of a Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating the intact this compound from its degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV detection is commonly used.

Recommended HPLC-UV Method Parameters (Starting Point):

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in acetonitrile |

| Gradient | A suitable gradient from a low to high percentage of Mobile Phase B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 214 nm and 254 nm |

| Injection Volume | 10 µL |

Method Validation: The stability-indicating method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by showing that the peak for this compound is pure and well-resolved from all degradation product peaks in the forced degradation samples.

Data Presentation and Interpretation

The results from the stability studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 2: Summary of Forced Degradation Study Results for this compound

| Stress Condition | Duration | % Degradation | Number of Degradants | Major Degradant(s) (Retention Time) |

| 0.1 M HCl, 60°C | 24 hours | Data to be generated | Data to be generated | Data to be generated |

| 0.1 M NaOH, 60°C | 24 hours | Data to be generated | Data to be generated | Data to be generated |

| 3% H₂O₂, RT | 24 hours | Data to be generated | Data to be generated | Data to be generated |

| 80°C (solid) | 7 days | Data to be generated | Data to be generated | Data to be generated |

| Photostability (ICH Q1B) | - | Data to be generated | Data to be generated | Data to be generated |

Table 3: Long-Term Stability Data for this compound at -80°C (Solid State)

| Time Point (Months) | Purity (%) | Appearance | Total Impurities (%) |

| 0 | Initial Purity | Conforms | Initial Impurities |

| 1 | Data to be generated | Conforms | Data to be generated |

| 3 | Data to be generated | Conforms | Data to be generated |

| 6 | Data to be generated | Conforms | Data to be generated |

| 12 | Data to be generated | Conforms | Data to be generated |

Conclusion

The physical and chemical stability of this compound is a critical factor in the development of liver-targeted therapeutics. A systematic approach to stability testing, encompassing long-term studies and forced degradation under various stress conditions, is necessary to understand its degradation profile. This guide provides a framework for conducting such studies, including recommended protocols and data presentation formats. The insights gained from these studies will enable the development of stable formulations, the establishment of appropriate storage conditions and shelf-life, and will be a crucial component of regulatory submissions. Further studies are warranted to generate specific quantitative data for this compound and to fully elucidate the structure of its degradation products.

References

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide to TriGalNAc-CBz Conjugation to siRNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the step-by-step conjugation of a TriGalNAc ligand, protected with a carboxybenzyl (CBz) group, to an amine-modified siRNA. The use of a CBz protecting group allows for controlled and efficient conjugation, followed by a straightforward deprotection step to yield the final, active TriGalNAc-siRNA conjugate. These protocols are designed to guide researchers through the synthesis, purification, and characterization of these important therapeutic molecules.

Cellular Uptake and Mechanism of Action

The journey of a TriGalNAc-siRNA conjugate from subcutaneous injection to target gene silencing within a hepatocyte is a multi-step process mediated by the ASGPR.

-

Binding to ASGPR: Following administration, the TriGalNAc-siRNA conjugate circulates in the bloodstream and reaches the liver sinusoids. The three terminal GalNAc residues of the ligand bind with high avidity to the ASGPRs on the hepatocyte surface.[3]

-

Endocytosis: This binding event triggers clathrin-mediated endocytosis, where the cell membrane invaginates to form a vesicle containing the receptor-ligand complex.

-

Endosomal Trafficking and Release: The vesicle matures into an early endosome, where the acidic environment causes the dissociation of the TriGalNAc-siRNA from the ASGPR. The ASGPR is then recycled back to the cell surface, while the siRNA conjugate is trafficked to late endosomes and lysosomes.

-

Endosomal Escape: A small but therapeutically significant fraction of the siRNA escapes from the endosome into the cytoplasm. The exact mechanism of this escape is still under investigation but is a critical step for the siRNA to reach its target.

-